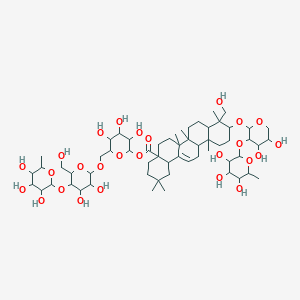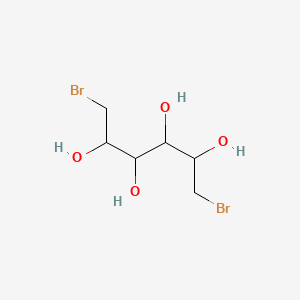![molecular formula C26H44N2O10 B13389778 2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid](/img/structure/B13389778.png)
2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple carboxyl groups and a long aliphatic chain, making it a versatile molecule in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of hexadecanedioic acid with 1,3-dicarboxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Hexadecanedioic acid: A simpler analog with similar aliphatic chain length but lacking the additional functional groups.
1,3-Dicarboxypropylamine: A precursor in the synthesis of the compound, with similar functional groups but a shorter chain.
Uniqueness
2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid is unique due to its combination of multiple carboxyl groups and a long aliphatic chain, providing distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from chemical synthesis to biomedical research.
Properties
Molecular Formula |
C26H44N2O10 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[[16-(1,3-dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H44N2O10/c29-21(27-19(25(35)36)15-17-23(31)32)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(30)28-20(26(37)38)16-18-24(33)34/h19-20H,1-18H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
ILUVQABKXSFQSU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O)CCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)

![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)

![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
![8H-1,2,4-Triazolo[3,4-c][1,4]oxazinium, 5,6-dihydro-2-phenyl-5-(phenylmethyl)-, (5S)-, tetrafluoroborate(1-)](/img/structure/B13389734.png)
![(E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid](/img/structure/B13389738.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]pentanedioic acid](/img/structure/B13389749.png)
![2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B13389752.png)

![3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13389762.png)
![2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B13389768.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[5-[4,5-dihydroxy-3-[3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyloxy]-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13389771.png)
![(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13389777.png)
